molecular formula C12H17N3O3 B114270 1-(4-Nitrophenethyl)-3-propylurea CAS No. 149340-93-2

1-(4-Nitrophenethyl)-3-propylurea

Cat. No.: B114270
CAS No.: 149340-93-2
M. Wt: 251.28 g/mol
InChI Key: ZGLMLRQJNKLJDG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenethyl)-3-propylurea is an organic compound characterized by the presence of a nitrophenethyl group attached to a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenethyl)-3-propylurea typically involves the reaction of 4-nitrophenethylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Nitrophenethylamine} + \text{Propyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps, such as recrystallization, are crucial for obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenethyl)-3-propylurea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-(4-Aminophenethyl)-3-propylurea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

1-(4-Nitrophenethyl)-3-propylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenethyl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

  • 1-(4-Nitrophenethyl)-3-methylurea
  • 1-(4-Nitrophenethyl)-3-ethylurea
  • 1-(4-Nitrophenethyl)-3-butylurea

Comparison: 1-(4-Nitrophenethyl)-3-propylurea is unique due to its specific propyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different biological activities and industrial applications.

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLMLRQJNKLJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470740
Record name N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149340-93-2
Record name N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenethylamine (127 g, 0.767 mol) [J. Org. Chem., 43, 31 (1978)] was dissolved in 2.5 liters of toluene, and propyl isocyanate (72 ml, 0.764 mol) was slowly added dropwise at room temperature. The mixture was stirred for two hours, and the crystals formed were collected by filtration and dried under reduced pressure to give 171.5 g (yield: 89.8%) of 1-(4-nitrophenethyl)-3propylurea (Compound a).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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